molecular formula C12H14O3 B1381166 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid CAS No. 1369467-57-1

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Cat. No.: B1381166
CAS No.: 1369467-57-1
M. Wt: 206.24 g/mol
InChI Key: VYVAIGBPUJFOQQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid typically involves the reaction of 4-ethoxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Ethoxy-3-methoxyphenyl)prop-2-enoic acid: Similar structure with a methoxy group instead of a methyl group.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:

    3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the ethoxy and methyl groups, making it less complex.

Uniqueness

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVAIGBPUJFOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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